tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a quinoline moiety attached to a piperazine ring, which is further protected by a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment to Piperazine: The quinoline derivative is then reacted with piperazine. This step often involves nucleophilic substitution reactions where the quinoline derivative is activated, typically using halogenation, to facilitate its reaction with piperazine.
Protection with tert-Butyl Carbamate: The final step involves the protection of the piperazine nitrogen with tert-butyl carbamate. This is usually achieved by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group on the quinoline ring can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-acyl or N-alkyl quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The quinoline moiety is known for its biological activity, including antimalarial, antibacterial, and anticancer properties. The piperazine ring enhances the compound’s solubility and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate largely depends on its target application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine derivatives: Various piperazine-based compounds are used in pharmaceuticals for their psychoactive and antihistamine properties.
Uniqueness
tert-Butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate is unique due to the combination of the quinoline and piperazine moieties, which confer both biological activity and favorable pharmacokinetic properties. The tert-butyl carbamate group provides stability and protection during synthetic modifications, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
tert-butyl 4-(5-aminoquinolin-8-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)15-7-6-14(19)13-5-4-8-20-16(13)15/h4-8H,9-12,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYNCBGTMCIGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136758 | |
Record name | 1-Piperazinecarboxylic acid, 4-(5-amino-8-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701136758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-98-4 | |
Record name | 1-Piperazinecarboxylic acid, 4-(5-amino-8-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(5-amino-8-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701136758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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